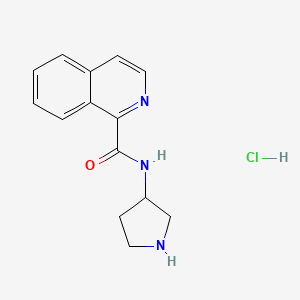

N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride

Description

N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a heterocyclic compound featuring an isoquinoline carboxamide core linked to a pyrrolidin-3-yl group, with a hydrochloride salt enhancing solubility. Its pyrrolidine moiety may influence bioavailability and receptor interactions, while the isoquinoline core could contribute to π-π stacking interactions in biological targets or polymer matrices .

Properties

IUPAC Name |

N-pyrrolidin-3-ylisoquinoline-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O.ClH/c18-14(17-11-6-7-15-9-11)13-12-4-2-1-3-10(12)5-8-16-13;/h1-5,8,11,15H,6-7,9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNTZKTVNPVZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C2=NC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-08-8 | |

| Record name | 1-Isoquinolinecarboxamide, N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride typically involves the reaction of isoquinoline-1-carboxylic acid with pyrrolidine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The hydrochloride salt is then formed by treating the resulting amide with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or pyrrolidine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Oxidized derivatives of the isoquinoline or pyrrolidine rings.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Therapeutic Applications

N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride has shown promise in various therapeutic areas, particularly in the treatment of neurological disorders and as a potential anti-cancer agent.

Neurological Disorders

Research indicates that this compound may interact with neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety. Studies have suggested that derivatives of isoquinoline compounds can modulate serotonin receptors, contributing to their antidepressant effects .

Cancer Treatment

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Receptor Interaction

The compound is believed to interact with various receptors, including:

- Serotonin Receptors : Potential modulation leading to antidepressant effects.

- Dopamine Receptors : Implications for neuropsychiatric disorders.

Cell Signaling Pathways

Research has indicated that this compound may influence key signaling pathways involved in cell survival and apoptosis, notably through the modulation of the PI3K/Akt pathway .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models when treated with the compound. |

| Study B | Cancer cell lines | Showed a dose-dependent increase in apoptosis in breast cancer cell lines with IC50 values indicating effective cytotoxicity. |

| Study C | Neuroprotection | Indicated protective effects against neurotoxicity in models of neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a) 3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with a chlorine substituent and N-phenyl group.

- Key Features : Used in synthesizing polyimides, highlighting its role in polymer chemistry.

- Comparison: Unlike the target compound, it lacks a pyrrolidine group and is primarily a monomer for polymers rather than a bioactive molecule.

b) Pyridine Derivatives (e.g., N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl)

- Structure : Pyridine core with pyrrolidine, hydroxymethyl, and pivalamide substituents.

- Key Features : The pyrrolidine group and hydrochloride salt are shared with the target compound.

- Comparison: The hydroxymethyl group on pyrrolidine may increase hydrophilicity compared to the target’s unmodified pyrrolidine. The pyridine core vs.

c) (S)-1-((3-Fluorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine Hydrochloride

- Structure: Quinoline core with a fluorophenylsulfonyl group and pyrrolidin-3-yl amine.

- Key Features : Acts as a dual 5-HT6 and D3 receptor antagonist, indicating CNS applications.

- Comparison: The quinoline core and fluorophenyl group enhance receptor affinity and selectivity. The target’s isoquinoline carboxamide may exhibit distinct binding profiles due to differences in ring geometry and substituent electronic effects .

d) N-[(1-Ethyl-2-pyrrolidinyl)methyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide Hydrochloride

- Structure: Pyridoquinoline core with ethyl-pyrrolidine, fluorine, and hydroxy substituents.

- Key Features : Fluorine improves metabolic stability; hydroxy group may participate in hydrogen bonding.

- Comparison: The ethyl group on pyrrolidine could sterically hinder target interactions compared to the target’s simpler pyrrolidine. The pyridoquinoline core’s fused rings may confer rigidity, contrasting with the isoquinoline’s planar structure .

Comparative Analysis Table

Research Implications and Limitations

- Structural Insights : The pyrrolidine moiety and hydrochloride salt are common across analogs, suggesting shared strategies for solubility optimization.

- Activity Prediction: The target’s isoquinoline core may confer unique binding properties compared to quinoline or pyridine derivatives, warranting further receptor-binding assays.

- Gaps in Data : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence, necessitating experimental validation of hypothesized applications.

Biological Activity

N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone, which is known for various biological activities. The pyrrolidine moiety contributes to its pharmacological properties, enhancing solubility and bioavailability.

Antitubercular Activity

Research indicates that compounds similar to N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide exhibit significant activity against Mycobacterium tuberculosis. A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 3.91 µg/mL to 15.625 µg/mL against M. tuberculosis H37Ra, indicating moderate to good antitubercular activity .

Table 1: Antimycobacterial Activity of Isoquinoline Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide | 3.91 - 15.625 | Moderate to Good |

| N-Cycloheptylquinoline-2-carboxamide | < 0.5 | High |

| N-(2-phenylethyl)quinoline-2-carboxamide | < 0.5 | High |

The most active compounds demonstrated insignificant cytotoxicity against human monocytic leukemia THP-1 cells, suggesting a favorable safety profile for further development .

Inhibition of Photosynthetic Electron Transport (PET)

The compound has also been evaluated for its ability to inhibit photosynthetic electron transport in spinach chloroplasts, an important assay for assessing the environmental impact and potential agricultural applications of such compounds. The most effective derivative exhibited an IC50 value of 16.3 µmol/L .

Antitumor Activity

In addition to its antimicrobial properties, N-(Pyrrolidin-3-yl)isoquinoline derivatives have shown promise in cancer research. Studies suggest that these compounds may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Efficacy

A recent study on a related isoquinoline derivative demonstrated significant antitumor activity in vitro against several cancer cell lines, with IC50 values ranging from 10 µM to 25 µM depending on the cell type. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of N-(Pyrrolidin-3-yl)isoquinoline derivatives can be influenced by structural modifications. Research has shown that increasing lipophilicity generally enhances antimicrobial efficacy, while bulky substituents on the nitrogen atom improve solubility and bioavailability .

Table 2: Structure-Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Bulky Aliphatic Groups | Increased solubility |

| Aromatic Groups | Enhanced antimicrobial activity |

| Lipophilic Modifications | Improved bioavailability |

Q & A

Q. What synthetic routes are recommended for synthesizing N-(Pyrrolidin-3-yl)isoquinoline-1-carboxamide hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves coupling isoquinoline-1-carboxylic acid derivatives with pyrrolidin-3-amine intermediates. For example, tert-butyl-protected pyrrolidine precursors (e.g., tert-butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate) can be deprotected under acidic conditions to yield the free amine, followed by carboxamide coupling using activating agents like HATU or EDC . Purity optimization (>95%) typically involves recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns, as demonstrated in analogous pyrrolidine-carboxamide syntheses . Contaminants such as unreacted starting materials or diastereomers should be monitored via LC-MS and ¹H NMR.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include the isoquinoline aromatic protons (δ 8.5–9.0 ppm) and pyrrolidine NH/CH signals (δ 1.5–3.5 ppm). Compare with reference spectra of structurally similar compounds like N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride .

- HPLC-MS : Use a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid) to verify molecular ion [M+H]⁺ and assess purity (>95%) .

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl) to validate the hydrochloride salt form.

Q. How do solubility properties in common solvents influence experimental design?

Methodological Answer: The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but exhibits limited solubility in water or ethanol. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (≤1% DMSO) to avoid solvent interference. Precipitation issues in biological matrices can be mitigated by sonication or using co-solvents like PEG-400 .

Advanced Research Questions

Q. What strategies are effective for determining the compound’s kinase inhibitory profile and selectivity?

Methodological Answer:

- Kinase Panel Screening : Use recombinant kinase assays (e.g., ADP-Glo™) across a panel of 50–100 kinases, including JAK family members, due to structural similarities to known pyrrolidine-based JAK inhibitors .

- Crystallography/Docking Studies : Resolve the compound’s binding mode using X-ray crystallography with JAK2 or MET kinase domains. Compare with analogs like Parsaclisib hydrochloride, a pyrrolidinone-containing kinase inhibitor, to identify critical hydrogen bonds or hydrophobic interactions .

- Selectivity Optimization : Modify the isoquinoline substituents (e.g., electron-withdrawing groups) to reduce off-target effects, guided by SAR data from related 5-HT2 receptor antagonists .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Dosing Formulation : Use suspensions in 0.5% methylcellulose or nanocrystalline dispersions to enhance oral bioavailability. Monitor plasma concentrations via LC-MS/MS over 24 hours .

- Toxicokinetics : Assess liver enzyme (ALT/AST) levels and histopathology in rodent models after 14-day repeated dosing. Compare with safety data from structurally related compounds, such as sarpogrelate hydrochloride, which showed low hepatotoxicity in rabbits .

Q. What computational approaches are suitable for predicting off-target interactions?

Methodological Answer:

- Pharmacophore Modeling : Align the compound’s pharmacophore with databases like ChEMBL to identify potential off-targets (e.g., GPCRs or ion channels).

- Machine Learning : Train models on kinase inhibitor datasets to predict ADMET profiles. Use tools like Schrödinger’s QikProp to estimate blood-brain barrier permeability, critical for CNS-targeted studies .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (ATP concentration, pH) to resolve discrepancies. For example, JAK3 inhibition might vary due to assay-specific ATP concentrations .

- Metabolite Profiling : Identify active metabolites via hepatocyte incubation and LC-MS to explain unexpected in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.